N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique structure combining a furan ring, an oxazole ring, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving the furan derivative.
Adamantane Derivative: The adamantane moiety is introduced through a coupling reaction with the oxazole-furan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted furan and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2-thienylmethyl)-1-adamantanecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring instead of an oxazole ring.
Uniqueness
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of a furan ring, an oxazole ring, and an adamantane moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-8-12-4-13(9-19)6-14(5-12)10-19)20-11-15-7-17(24-21-15)16-2-1-3-23-16/h1-3,7,12-14H,4-6,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIPXULYOAJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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